Sodium enalapril -

Sodium enalapril

Catalog Number: EVT-8409541
CAS Number:
Molecular Formula: C20H28N2NaO5
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sodium enalapril is synthesized from enalapril maleate, which is derived from the condensation of L-alanine with a derivative of 2-phenyl-4-oxazolidinone. This compound falls under the broader classification of angiotensin-converting enzyme inhibitors, commonly referred to as ACE inhibitors. These medications are crucial in managing conditions such as hypertension and heart failure by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor.

Synthesis Analysis

Methods and Technical Details

The synthesis of sodium enalapril involves several steps. One common method includes the decomplexation of sodium enalapril-sodium iodide complexes to yield pure sodium enalapril. This process ensures that the final product maintains high purity levels suitable for therapeutic use .

Another approach focuses on the preparation of an enalapril sodium salt to enhance stability in solid dosage forms. This involves mixing enalapril with sodium hydrogen carbonate under controlled conditions to facilitate salt formation while maintaining the drug's efficacy .

The analytical techniques employed during synthesis include high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance spectroscopy for characterization and verification of the product's purity .

Molecular Structure Analysis

Structure and Data

Sodium enalapril has a complex molecular structure characterized by its functional groups that include a carboxylate group and an amine group. The chemical formula for sodium enalapril is C20H28N2O5SC_{20}H_{28}N_2O_5S with a molecular weight of approximately 396.57 g/mol. The structural representation includes:

  • Carboxylate group: Contributes to its solubility and reactivity.
  • Amine group: Plays a crucial role in its mechanism of action.

The three-dimensional structure can be analyzed using computational chemistry software, which provides insights into its conformational flexibility and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Sodium enalapril undergoes various chemical reactions that are essential for its pharmacological activity. Upon administration, it is hydrolyzed by hepatic carboxylesterases into its active metabolite, enalaprilat. This conversion is critical as enalaprilat exerts the therapeutic effects associated with sodium enalapril.

The stability of sodium enalapril in different pH environments has been studied extensively. For instance, differential thermal analysis reveals that sodium enalapril exhibits improved thermal stability compared to its parent compound when formulated as a salt .

Additionally, sodium enalapril can participate in acid-base reactions due to its carboxylic acid moiety, affecting its solubility and absorption characteristics.

Mechanism of Action

Process and Data

The primary mechanism of action for sodium enalapril involves inhibition of the angiotensin-converting enzyme. By blocking this enzyme, sodium enalapril prevents the conversion of angiotensin I to angiotensin II, leading to:

  • Vasodilation: Reduction in blood vessel constriction.
  • Decreased aldosterone secretion: Resulting in lower blood volume and pressure.

This mechanism effectively lowers blood pressure and alleviates symptoms associated with heart failure by reducing cardiac workload . Pharmacokinetic studies indicate that after oral administration, sodium enalapril exhibits a bioavailability of approximately 50% to 60%, emphasizing the importance of its conversion to the active form for therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sodium enalapril exhibits several notable physical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water due to its ionic nature.
  • Melting Point: Approximately 151°C.

Chemical properties include:

  • pH Stability: Stable across various pH levels but shows enhanced stability at lower pH values.
  • Thermal Stability: Improved when formulated as a salt compared to free base forms, making it suitable for solid dosage forms .

Analytical methods such as HPLC are employed to assess these properties during formulation development.

Applications

Scientific Uses

Sodium enalapril plays a significant role in clinical pharmacology, primarily as an antihypertensive medication. Its applications extend beyond hypertension management; it is also used in treating heart failure and preventing renal complications in diabetic patients. Research continues into optimizing formulations that enhance bioavailability and stability, particularly through innovative delivery systems such as nanoparticles or extended-release formulations.

Synthesis and Development of Sodium Enalapril

Rational Design of Angiotensin-Converting Enzyme (ACE) Inhibitors

The development of ACE inhibitors originated from understanding zinc metallopeptidase biochemistry and the structure of snake venom peptides like teprotide. Researchers identified that ACE’s catalytic mechanism relied on a zinc ion coordinated within its active site, enabling hydrolysis of angiotensin I to vasoconstrictive angiotensin II. Early inhibitors (e.g., captopril) featured zinc-chelating groups (e.g., sulfhydryl moieties) to competitively block this site [2] [4]. Molecular modeling revealed that optimal inhibition required:

  • A C-terminal carboxylate mimicking angiotensin I’s cleavage site
  • A hydrophobic moiety occupying the S1' subsite
  • A zinc-binding group for high-affinity interaction [4] [10]

This "substrate analog" approach enabled the transition from peptide-based inhibitors (e.g., enalaprilat) to metabolically stable, orally bioavailable drugs. Domain selectivity (N- vs. C-domain of ACE) later emerged as a strategy to minimize side effects like cough, though early inhibitors like enalapril targeted both domains [2].

Structural Optimization from Enalaprilat to Prodrug Formulation

Enalaprilat, the first dicarboxylate ACE inhibitor, exhibited poor oral bioavailability (<10%) due to its highly polar, zwitterionic nature. To enhance absorption, researchers esterified its C-terminal carboxyl group, creating the prodrug enalapril (Figure 1). This modification:

  • Increased lipophilicity (log P from -1.5 to 0.8)
  • Enabled efficient intestinal absorption (bioavailability: 60-70%)
  • Facilitated hepatic activation via carboxylesterase-mediated hydrolysis to enalaprilat [3] [5] [8]
  • Figure 1: Enalaprilat → Enalapril → Sodium Enalapril Optimization
Enalaprilat (Active Metabolite)  │  ├── Addition of Ethyl Ester: → Enalapril (Prodrug)  │        │  │        ├── Improved membrane permeability  │  ├── Sodium Salt Formation: → Sodium Enalapril  │  ├── Enhanced crystallinity  ├── Reduced hygroscopicity  

This prodrug strategy balanced pharmacophore preservation with biopharmaceutical optimization, establishing a template for later ACE inhibitors (e.g., ramipril) [4] [8].

Sodium Salt Rationale: Solubility Enhancement and Bioavailability Optimization

Enalapril maleate, the initial commercial salt, faced challenges including:

  • Hygroscopicity: Absorption of moisture during storage
  • Degradation: Formation of diketopiperazine (DKP) under humidity
  • Variable solubility: pH-dependent dissolution [1] [5] [6]

The sodium salt form addressed these limitations by:

  • Improving crystallinity: Sodium coordination stabilized the crystal lattice, reducing moisture affinity (hygroscopicity: <0.1% weight gain at 75% RH vs. 5% for maleate) [1] [6]
  • Enhancing aqueous solubility: Sodium enalapril’s solubility reached >100 mg/mL vs. 25 mg/mL for maleate, ensuring rapid dissolution in gastrointestinal fluids [6] [7]
  • Reducing degradation: Lower DKP formation under accelerated stability testing (40°C/75% RH) due to reduced free carboxylate reactivity [5] [6]

Table 1: Physicochemical Properties of Enalapril Salts

PropertyEnalapril MaleateSodium Enalapril
Solubility (H₂O)25 mg/mL>100 mg/mL
HygroscopicityHigh (>5% at 75% RH)Low (<0.5% at 75% RH)
Degradation ProductsDiketopiperazine (DKP)Minimal DKP
CrystallinityProne to amorphizationHigh, stable polymorph

These properties translated to more predictable oral absorption and simplified formulation processes, particularly for solid dosage forms [1] [6].

Industrial Synthesis Pathways: Stereochemical Control and Yield Optimization

Sodium enalapril synthesis requires precise stereochemical control due to its three chiral centers. The industrial process involves:

Step 1: Diastereomeric Coupling

  • React N-[(S)-1-carbethoxy-3-phenylpropyl]-L-alanine (SCEPA) with L-proline under acylating conditions (e.g., DCC, NHS)
  • Yield: 85-90% enalapril free acid as a single diastereomer [1]

Step 2: Sodium Salt Formation

  • Dissolve enalapril free acid in ethanol/water
  • Titrate with sodium hydroxide (1:1 molar ratio) to pH 7.0–7.5
  • Crystallize by cooling or antisolvent addition
  • Yield: >95% sodium enalapril trihydrate [1] [7]

Critical process parameters include:

  • Temperature control (<25°C during coupling to prevent racemization)
  • pH adjustment precision (±0.1 units to avoid di-salt formation)
  • Crystallization kinetics (slow cooling for large, low-solvent crystals)

Table 2: Key Industrial Synthesis Metrics

ParameterOptimized ConditionImpact on Quality
Coupling Temperature20–25°CPrevents epimerization
NaOH Equivalents1.0 ± 0.05Avoids di-salt impurities
Crystallization SolventEthanol/Water (3:1)Ensures anhydrous polymorph
Final Purity>99.5%Meets ICH Q3A impurity limits

Alternative approaches include enzymatic resolution of racemic intermediates or asymmetric synthesis using chiral catalysts, though the diastereomeric route remains dominant for cost efficiency [1].

Comparative Analysis of Salt Forms: Sodium vs. Maleate Derivatives

Sodium enalapril’s advantages over maleate stem from counterion properties:

Thermodynamic Stability

  • Sodium salt exhibits higher melting point (155–158°C vs. 143–145°C for maleate), indicating stronger crystal lattice energy
  • Lower hygroscopicity: Sodium form gains <0.5% weight at 75% RH vs. 4–7% for maleate, reducing degradation risks during storage [6]

Degradation Kinetics

  • Under stress (40°C/75% RH), sodium enalapril shows <5% degradation at 6 months vs. 10–15% for maleate
  • Primary degradation route for maleate: Intramolecular cyclization to DKP (facilitated by free carboxylate and humidity) [5] [6]

Solubility and Bioavailability

  • Sodium salt’s pH-independent solubility (>100 mg/mL across pH 1–7) vs. maleate’s pH-dependent solubility (max 25 mg/mL at pH 2)
  • Faster dissolution rate: Sodium enalapril achieves >90% dissolution in 15 min vs. 45 min for maleate tablets [6] [7]

Table 3: Salt Form Comparison Under Accelerated Stability (40°C/75% RH)

ParameterEnalapril MaleateSodium Enalapril
Degradation at 3 mos.8–10%2–3%
Diketopiperazine (DKP)Major impurityNot detected
Water Content Change+4.2%+0.3%
Dissolution Retention85% of initial98% of initial

Alternative salts (e.g., citrate, mesylate) were explored but showed no distinct advantages over sodium in tiered screening for crystallinity, stability, and manufacturability [6].

Compounds Mentioned

  • Enalapril
  • Enalaprilat
  • Sodium enalapril
  • Enalapril maleate
  • Diketopiperazine (DKP)
  • N-[(S)-1-carbethoxy-3-phenylpropyl]-L-alanine (SCEPA)
  • L-Proline

Properties

Product Name

Sodium enalapril

Molecular Formula

C20H28N2NaO5

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C20H28N2O5.Na/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);/t14-,16-,17-;/m0./s1

InChI Key

CLDRAUZFKNARLS-BDURURIASA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.[Na]

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.